beta-Caryophyllene hydrate

Description

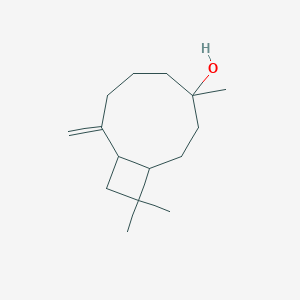

Structure

3D Structure

Properties

CAS No. |

62511-56-2 |

|---|---|

Molecular Formula |

C15H26O |

Molecular Weight |

222.37 g/mol |

IUPAC Name |

4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undecan-4-ol |

InChI |

InChI=1S/C15H26O/c1-11-6-5-8-15(4,16)9-7-13-12(11)10-14(13,2)3/h12-13,16H,1,5-10H2,2-4H3 |

InChI Key |

KTBROVRYPKGILD-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC2C1CCC(CCCC2=C)(C)O)C |

Origin of Product |

United States |

Biosynthesis and Enzymatic Formation of Hydrated Sesquiterpenoids

Fundamental Biosynthetic Pathways Leading to β-Caryophyllene

β-Caryophyllene, a bicyclic sesquiterpene, serves as the foundational molecule for a variety of related compounds. genscript.combeerandbrewing.com Its biosynthesis originates from the universal five-carbon (C5) isoprenoid building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). mdpi.comfrontiersin.org These precursors are synthesized through two primary and independent pathways: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. mdpi.comnih.gov

Located primarily in the cytosol of plant cells, the mevalonate (MVA) pathway is a key contributor to the synthesis of sesquiterpenoids. mdpi.comcdnsciencepub.com This pathway commences with the condensation of three molecules of acetyl-CoA. cdnsciencepub.combioone.org A series of enzymatic reactions involving enzymes such as 3-hydroxy-3-methylglutaryl-CoA synthase (HMGS) and 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) ultimately yields IPP. cdnsciencepub.com The MVA pathway is crucial for providing the necessary IPP and DMAPP units for sesquiterpene synthesis. nih.gov In metabolic engineering efforts to increase β-caryophyllene production, the introduction of a heterologous MVA pathway into microorganisms like E. coli has been shown to be more efficient than relying solely on the native MEP pathway, significantly boosting the supply of precursors. nih.govresearchgate.net

The methylerythritol phosphate (MEP) pathway, typically active in the plastids of plant cells, provides an alternative route to IPP and DMAPP. mdpi.comcdnsciencepub.com This pathway begins with pyruvate (B1213749) and glyceraldehyde-3-phosphate as substrates. bioone.orgmdpi.com Key enzymes in this pathway include 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR). cdnsciencepub.commdpi.com While the MVA and MEP pathways are spatially separated within the cell, evidence suggests there is crosstalk and a potential exchange of their IPP products between the cytosol and plastids. frontiersin.org However, for the purpose of sesquiterpenoid synthesis, which occurs in the cytosol, the MVA pathway is the primary source of precursors. bioone.org Native MEP pathway control mechanisms can limit the supply of IPP and DMAPP, making it a target for modification in engineered systems. nih.govresearchgate.net

Enzymatic Catalysis of Hydration and Related Alcohol Formation

The structural diversity of sesquiterpenoids is expanded through secondary modifications like hydration, which introduces hydroxyl groups and forms sesquiterpene alcohols. This process is catalyzed by specialized enzymes that can act on a hydrocarbon backbone like that of β-caryophyllene.

A notable example of enzymatic hydration is the formation of (+)-caryolan-1-ol from (+)-β-caryophyllene. This reaction is catalyzed by the enzyme (+)-caryolan-1-ol synthase, also known as GcoA, which was discovered in the bacterium Streptomyces griseus. wikipedia.orgnih.gov GcoA is a bifunctional enzyme; it first catalyzes the cyclization of FDP to produce the intermediate (+)-β-caryophyllene. uniprot.orgwikipedia.org Subsequently, without releasing the intermediate, the enzyme facilitates the addition of a water molecule to form the hydrated sesquiterpenoid, (+)-caryolan-1-ol. nih.govuniprot.org This dual activity makes GcoA the first identified caryolan-1-ol synthase. nih.govacs.org While numerous β-caryophyllene synthases have been identified from plants, they typically only produce the hydrocarbon and lack the ability to synthesize caryolan-1-ol. nih.gov

Enzyme Characteristics: GcoA

| Property | Value |

|---|---|

| Systematic Name | (+)-β-caryophyllene hydrolase (cyclizing, (+)-caryolan-1-ol-forming) |

| EC Number | 4.2.1.138 |

| Source | Streptomyces griseus |

| Function | Catalyzes FPP cyclization to (+)-β-caryophyllene, followed by hydration to (+)-caryolan-1-ol. uniprot.org |

| Optimum pH | 7.5 uniprot.org |

| Optimum Temperature | 30°C uniprot.org |

The mechanism for the hydration of (+)-β-caryophyllene by the enzyme GcoA has been investigated through isotopic labeling studies. nih.gov Experiments conducted in the presence of deuterium (B1214612) oxide (D₂O) revealed the incorporation of a deuterium atom at the C-9 position of the resulting (+)-caryolan-1-ol. nih.govacs.org This finding indicates that the enzymatic hydration reaction proceeds via a proton attack on the C-8/C-9 double bond of the (+)-β-caryophyllene intermediate. nih.govuniprot.org This protonation initiates a second cyclization and the subsequent capture of a water molecule, leading to the final alcohol product. uniprot.org This detailed mechanistic insight highlights the sophisticated chemistry performed by sesquiterpene cyclases to generate functionalized natural products from simple hydrocarbon precursors.

Table of Compounds

| Compound Name | Abbreviation |

|---|---|

| β-Caryophyllene | - |

| β-Caryophyllene hydrate (B1144303) | - |

| Caryolan-1-ol | - |

| Mevalonate | MVA |

| Methylerythritol Phosphate | MEP |

| Farnesyl Diphosphate | FDP |

| Isopentenyl Diphosphate | IPP |

| Dimethylallyl Diphosphate | DMAPP |

| Acetyl-CoA | - |

| 3-hydroxy-3-methylglutaryl-CoA | HMG-CoA |

| Pyruvate | - |

The formation of sesquiterpenoids, a class of C15 terpenes, is a complex biological process originating from farnesyl pyrophosphate (FPP). In plants, the biosynthesis of β-caryophyllene is a crucial component of their defense mechanisms. mdpi.com This process begins with the universal terpene precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are synthesized through the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways. mdpi.comdb-thueringen.de A series of enzymatic reactions catalyzed by prenyltransferases leads to the formation of GPP and subsequently FPP, the direct precursor to all sesquiterpenes. db-thueringen.dewikipedia.org The enzyme β-caryophyllene synthase then facilitates the intramolecular cyclization of FPP to yield β-caryophyllene. wikipedia.org

The formation of hydrated sesquiterpenoids involves the addition of a water molecule to the carbon skeleton. While the direct enzymatic hydration of β-caryophyllene to β-caryophyllene hydrate is a subject of ongoing research, the broader class of hydratase enzymes demonstrates the potential for such biotransformations. Hydratases, belonging to the hydro-lyase enzyme class, catalyze the addition of water to double bonds. academie-sciences.fr For instance, fumarases have been identified as key contributors to the hydration of the monoterpene geraniol (B1671447) in Escherichia coli. academie-sciences.fr

In the realm of fungi, biotransformation of sesquiterpenes is a known phenomenon. Although specific enzymes for β-caryophyllene hydration are not yet fully characterized, studies have shown that fungal cultures can produce hydroxylated derivatives of related compounds like caryophyllene (B1175711) oxide. tandfonline.com The metabolism of caryophyllene in rabbits has been shown to proceed through caryophyllene oxide to form 14-hydroxycaryophyllene, indicating a biological pathway for hydration. wikipedia.org The presence of other hydrated sesquiterpenoids in plants, such as trans-sabinene-hydrate, further suggests that enzymatic hydration is a natural process. db-thueringen.de The detoxification of the phytoalexin kievitone (B1673638) by the enzyme kievitone hydratase in the fungus Fusarium solani is another example of enzymatic hydration of a complex molecule. nih.gov

Metabolic Engineering Strategies for Enhanced Yields

The microbial production of β-caryophyllene and its derivatives offers a sustainable alternative to chemical synthesis or extraction from plants. Metabolic engineering of microorganisms like Saccharomyces cerevisiae and Yarrowia lipolytica has been a key strategy to enhance production yields. These efforts primarily focus on optimizing the native metabolic pathways to increase the precursor supply for sesquiterpene synthesis.

A common strategy involves the overexpression of genes in the mevalonate (MVA) pathway to boost the production of FPP. For example, enhancing the expression of a truncated version of HMG-CoA reductase (tHMG1) has been shown to increase the flux towards sesquiterpene production. In one study, the combination of engineering the MVA pathway and evolving the β-caryophyllene synthase (CPS) from Artemisia annua resulted in a significant increase in β-caryophyllene production in S. cerevisiae. mdpi.com The engineered strain, through fed-batch fermentation, achieved a yield of 594.05 mg/L. mdpi.com

In Yarrowia lipolytica, modulating the expression of key enzymes using inducible promoters and integrating multiple copies of the synthesis genes have led to substantial increases in β-caryophyllene production, reaching up to 318.5 mg/L in flask fermentation and 798.1 mg/L in a controlled batch fermentation. jmaps.in

Table 1: Metabolic Engineering Strategies for β-Caryophyllene Production

| Host Organism | Engineering Strategy | Key Genes Modified | Resulting Titer | Reference |

| Saccharomyces cerevisiae | MVA pathway engineering, CPS evolution, improved transport | tHMG1, Artemisia annua CPS (E353D mutant), STE6T1025N | 594.05 mg/L (fed-batch) | mdpi.com |

| Yarrowia lipolytica | Inducible promoter, multi-copy integration | Not specified | 798.1 mg/L (batch fermentation) | jmaps.in |

| Saccharomyces cerevisiae | Overexpression of endogenous MVA pathway | QHS1 from Artemisia annua | 250.4 mg/L (shake flask), 2949.1 mg/L (fed-batch) | jmaps.in |

Adaptive Laboratory Evolution Techniques for Strain Optimization

Adaptive laboratory evolution (ALE) is a powerful technique used to improve the production capabilities of microbial strains. This method involves subjecting a population of microorganisms to a specific selective pressure over multiple generations, leading to the selection of mutants with desired traits, such as increased product tolerance or higher production rates.

In the context of β-caryophyllene production, ALE has been successfully employed to enhance the performance of engineered Saccharomyces cerevisiae strains. One study utilized the antioxidant properties of β-caryophyllene as a basis for selection. By exposing the yeast culture to oxidative stress, mutants with a higher capacity to produce the antioxidant β-caryophyllene had a survival advantage. This strategy resulted in a fourfold increase in production in the isolated mutants. db-thueringen.deacademie-sciences.fr

Genomic analysis of the evolved strains revealed mutations that contributed to the enhanced production. A notable finding was a gain-of-function mutation in the STE6 gene, an ABC transporter, which likely led to increased export of β-caryophyllene from the cells. db-thueringen.deacademie-sciences.fr Further metabolic engineering of the best-evolved mutant, which included increasing the metabolic flux towards β-caryophyllene, achieved a final titer of 104.7 ± 6.2 mg/L in test tube cultures. db-thueringen.deacademie-sciences.fr This demonstrates the synergy between rational metabolic engineering and the directed evolution power of ALE for optimizing microbial cell factories.

Table 2: Adaptive Laboratory Evolution for β-Caryophyllene Production

| Organism | Selection Pressure | Key Outcome | Identified Mutation | Final Titer | Reference |

| Saccharomyces cerevisiae | Oxidative Stress | Fourfold increase in production in isolated mutants | Gain-of-function in STE6 (ABC transporter) | 104.7 ± 6.2 mg/L | db-thueringen.deacademie-sciences.fr |

Chemical Synthesis and Transformational Chemistry of β Caryophyllene Hydrate

Direct Hydration Methodologies for β-Caryophyllene

Direct hydration involves the addition of water across the double bond of the β-caryophyllene molecule to form β-caryophyllene alcohol, also known as caryolan-1-ol.

Acid-Catalyzed Hydration Reactions

Acid catalysis is the primary method for the hydration of β-caryophyllene. The reaction mechanism involves the protonation of the exocyclic double bond of β-caryophyllene by an acid catalyst, which leads to the formation of a carbocation intermediate. This intermediate then undergoes rearrangement and transannulation, followed by the addition of a water molecule to yield β-caryophyllene alcohol. google.com

Various acid catalysts have been employed for this transformation:

Mineral Acids: Sulfuric acid is a commonly used catalyst in the isomerization and hydration of the sesquiterpene fraction of oleoresins to produce β-caryophyllene alcohol. google.com

Solid Acid Catalysts: Strong acidic cation exchange resins, such as NKC-9, have been effectively used to catalyze the hydration of β-caryophyllene. acs.orgresearchgate.net These solid catalysts offer advantages in terms of separation and reusability. Another heterogeneous acid catalyst, Nafion SAC-13, has been used in isomerization reactions, although under the studied conditions, it led to a mixture of sesquiterpene isomers without detectable alcohol formation. rsc.org

The use of different catalytic systems can lead to varying product distributions. For instance, while sulfuric acid and cation exchange resins can yield β-caryophyllene alcohol, isomerizing caryophyllene (B1175711) oxide with an aluminum isopropylate catalyst produces a mixture of caryophyllene alcohol isomers. google.com

Optimization of Catalytic Systems and Reaction Parameters

Achieving high conversion of β-caryophyllene and high yield of β-caryophyllene alcohol requires careful optimization of several reaction parameters. Studies using the strong acidic cation exchange resin NKC-9 have identified key parameters influencing the reaction's efficiency. acs.orgresearchgate.net

The optimal conditions for the hydration of β-caryophyllene using the NKC-9 resin in a stirred-tank reactor have been determined through systematic investigation of variables such as agitation speed, catalyst type, catalyst loading, reactant ratios, temperature, and reaction time. acs.orgresearchgate.net

Table 1: Optimized Parameters for β-Caryophyllene Hydration

| Parameter | Optimal Value | Reference |

|---|---|---|

| Catalyst | Strong acidic cation exchange resin NKC-9 | acs.orgresearchgate.net |

| Catalyst Loading | 20% (w/w) | acs.orgresearchgate.net |

| Molar Ratio (β-caryophyllene/water) | 1/1 | acs.orgresearchgate.net |

| Reaction Temperature | 363.15 K | acs.orgresearchgate.net |

| Reaction Time | 30–40 minutes | acs.orgresearchgate.net |

Under these optimized conditions, excellent performance in producing β-caryophyllene alcohol has been achieved. acs.orgresearchgate.net

Process Scale-up and Reactor Design for Efficient Hydration

Translating the optimized laboratory-scale process to a larger, industrial scale is a critical step. The successful hydration of β-caryophyllene under optimal conditions has been demonstrated in pilot-scale reactors. acs.orgresearchgate.net

Two types of pilot-scale reactors have been utilized for this process:

Stirred Tank Reactor: A conventional reactor type where reactants and catalysts are mixed via agitation.

Novel Jet Reactor: This type of reactor can offer enhanced mixing and mass transfer characteristics, potentially leading to improved performance. acs.orgresearchgate.net

Excellent performance was reported for both reactor types at the pilot scale, indicating the robustness of the optimized process. acs.orgresearchgate.net Following the reaction, the produced β-caryophyllene alcohol can be purified through rectification and recrystallization. acs.orgresearchgate.net The principles of reactor scale-up often involve maintaining key geometric ratios, such as the height-to-diameter ratio (typically 2:1 or 3:1), and considering how the surface-to-volume ratio changes with size, which impacts heat and mass transfer.

Kinetic Studies of Hydration Processes

Understanding the reaction kinetics is essential for reactor design, optimization, and control. The kinetics of the β-caryophyllene hydration process catalyzed by the NKC-9 resin have been studied over a temperature range of 333.15 K to 363.15 K. acs.orgresearchgate.net

A pseudohomogeneous (PH) model was employed to correlate the experimental kinetic data. acs.orgresearchgate.net This model simplifies the heterogeneous catalytic system into a homogeneous one, allowing for the determination of reaction rate constants and activation energy. The estimated kinetic parameters from the PH model showed excellent agreement with the experimental results, confirming the model's suitability for describing the kinetic behavior of this hydration reaction. acs.orgresearchgate.net

Isomerization and Rearrangement Pathways to Hydrated Sesquiterpenoids

The acid-catalyzed reaction of β-caryophyllene is complex and can lead to the formation of various isomers and rearrangement products in addition to the primary hydration product.

Formation of β-Caryophyllene Alcohol and its Isomers

The primary product of the direct hydration of β-caryophyllene is β-caryophyllene alcohol, a tricyclic sesquiterpenol. google.com Its formation is the result of rearrangement and transannulation reactions of the β-caryophyllene structure under acidic conditions. google.com The structure of the resulting alcohol, caryolan-1-ol, has been confirmed using analytical techniques such as nuclear magnetic resonance (NMR) and gas chromatography-mass spectrometry (GC-MS). researchgate.net

However, depending on the starting material and catalyst, a mixture of alcohol isomers can be produced. For example, the isomerization of caryophyllene oxide using an aluminum isopropylate catalyst yields a mixture of three main caryophyllene alcohol isomers. google.com

Table 2: Isomer Distribution from Caryophyllene Oxide Isomerization

| Isomer Structure | Isomer 1 | Isomer 2 | Isomer 3 |

|---|---|---|---|

| Structure Name | 10,10-dimethyl-2,6-dimethylene bicyclo[7.2.0]undecan-5-ol | Isomer of 4,11,11-trimethyl-8-methylene bicyclo[7.2.0]undec-3-en-5-ol | Isomer of 4,11,11-trimethyl-8-methylene bicyclo[7.2.0]undec-3-en-5-ol |

| Relative Amount | Varies from ~8% to ~30% | Varies from ~40% to ~65% | Varies from ~5% to ~30% |

Source: Data derived from patent information describing the process. google.com

Furthermore, when heterogeneous acid catalysts like Nafion SAC-13 are used to isomerize β-caryophyllene, the reaction can yield a complex mixture of sesquiterpene hydrocarbon isomers, such as clovene, without the formation of alcohols. rsc.org This highlights the critical role of the catalyst and reaction conditions in directing the reaction pathway towards either hydration or skeletal rearrangement.

Chemical Transformations Yielding Value-Added Sesquiterpene Alcohols (e.g., β-Caryolanol, β-Clovaniol)

The conversion of β-caryophyllene into saturated sesquiterpene alcohols is a significant area of transformational chemistry, primarily achieved through acid-catalyzed hydration and rearrangement reactions. These processes yield a variety of structurally complex alcohols, with β-caryolanol (also known as caryolan-1-ol or β-caryophyllene alcohol) and its isomers being prominent products.

The reaction of β-caryophyllene with mineral acids, such as sulfuric acid, in the presence of water, initiates a cascade of carbocation-mediated reactions. This process involves protonation of the exocyclic double bond, followed by intramolecular cyclization (transannulation) and hydration. A rigorous 1995 study on the reaction of β-caryophyllene with sulfuric acid revealed the complexity of this transformation. Initially, a complex mixture of 18 different hydrocarbons and 4 distinct alcohols is generated within the first 30 minutes. rsc.org Over a longer period of three days, the product mixture simplifies to three stable hydrocarbons and three alcohols, with β-caryolanol being a primary alcohol product alongside clovene and neoclovene as the main hydrocarbon products. rsc.org

This transformation highlights the role of β-caryophyllene as a precursor to a range of tricyclic sesquiterpenoids. The specific distribution of products is highly dependent on reaction conditions, including the type of acid catalyst, temperature, and reaction time. For instance, a patented process describes the isomerization of a sesquiterpene fraction containing β-caryophyllene using sulfuric acid to produce β-caryophyllene alcohol. google.com

The table below summarizes the key products obtained from the acid-catalyzed isomerization of β-caryophyllene.

| Precursor | Catalyst/Reagents | Key Products | Product Type |

| β-Caryophyllene | Sulfuric Acid, Water | β-Caryolanol (Caryolan-1-ol) | Sesquiterpene Alcohol |

| β-Caryophyllene | Sulfuric Acid, Water | Clovene | Sesquiterpene Hydrocarbon |

| β-Caryophyllene | Sulfuric Acid, Water | Neoclovene | Sesquiterpene Hydrocarbon |

| β-Caryophyllene | Sulfuric Acid, Water | Other Isomeric Alcohols | Sesquiterpene Alcohol |

This interactive table summarizes the primary products resulting from the acid-catalyzed transformation of β-caryophyllene.

While β-caryolanol is a major product, the formation of other rearranged alcohols, such as those with the clovane skeleton (e.g., β-clovianol), occurs through similar carbocationic rearrangement pathways. The intricate skeletal rearrangements are a hallmark of caryophyllane chemistry and provide access to a diverse array of value-added sesquiterpene alcohols.

Strategic Chemical Derivatization of Hydrated β-Caryophyllene Structures

The hydroxyl group of β-caryophyllene hydrate (B1144303) (β-caryolanol) serves as a versatile functional handle for strategic chemical derivatization. This allows for the modification of the molecule's properties and the creation of novel compounds with potentially unique characteristics. The derivatization primarily targets the alcohol moiety, enabling reactions such as esterification, etherification, and oxidation.

A key strategy in the derivatization of complex alcohols like β-caryolanol is "directing group chemistry." The hydroxyl group can influence the reactivity of other parts of the molecule, enabling site-selective functionalization of otherwise unreactive C-H bonds. This approach is crucial for synthesizing complex derivatives without the need for extensive protecting group strategies.

Synthesis of Novel β-Caryophyllene Hydrate Derivatives

The synthesis of novel derivatives from β-caryophyllene hydrate expands the chemical space accessible from this natural product. These derivatives are created by leveraging the reactivity of the hydroxyl group.

One notable example of strategic derivatization is the synthesis of a β-caryophyllene alcohol hypochlorite derivative. researchgate.net This derivative serves as a synthetic probe in hydroxy-directed fluorination reactions. In this process, the alcohol is first converted to a hypochlorite, which then acts as a radical precursor under photochemical conditions. The proximity of the hypochlorite to specific C-H bonds, guided by the rigid tricyclic structure of the caryolanol backbone, allows for selective fluorination at a remote, unactivated carbon position. researchgate.net This method showcases how the inherent structure of the hydrated caryophyllene skeleton can be exploited to achieve highly selective and challenging chemical transformations, leading to novel fluorinated sesquiterpenoid derivatives.

The table below outlines the conceptual steps for creating such a derivative.

| Starting Material | Reagent(s) | Intermediate/Product | Derivative Type |

| β-Caryophyllene Alcohol | Tert-butyl hypochlorite | β-Caryophyllene alcohol hypochlorite | Hypochlorite Ester |

| β-Caryophyllene alcohol hypochlorite | Photochemical conditions, Fluorinating agent | Fluorinated β-caryolanol derivative | Fluorinated Sesquiterpenoid |

This interactive table illustrates a synthetic pathway for a novel derivative of β-caryophyllene hydrate.

Further derivatization can be achieved through standard organic reactions. Esterification of the hydroxyl group with various acyl chlorides or carboxylic acids can produce a library of β-caryolanyl esters. Similarly, etherification reactions can yield a range of ethers. These modifications can significantly alter the molecule's lipophilicity, steric profile, and potential biological interactions, making them valuable for various research applications.

Advanced Analytical Research Methodologies for β Caryophyllene Hydrate and Its Derivatives

Chromatographic Separation and Quantification Techniques

Chromatography is a cornerstone for the analysis of sesquiterpenes, enabling the separation of complex mixtures and the precise quantification of individual components.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds such as sesquiterpenes. Its high resolution and sensitivity make it ideal for profiling complex mixtures and identifying individual components. In the context of β-caryophyllene hydrate (B1144303), GC-MS is instrumental in determining its presence and purity in essential oils and other natural extracts.

The methodology typically involves the injection of a sample into a heated port, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the stationary phase coated on the column and the mobile gas phase. The retention time, the time it takes for a compound to travel through the column, is a characteristic feature used for identification.

The quantitative analysis of sesquiterpenes by GC-MS is often performed in the selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. researchgate.net By monitoring only specific characteristic ions of the target analyte, chemical noise is reduced, leading to lower limits of detection (LOD) and quantification (LOQ). For instance, methods have been developed with average LOD and LOQ values as low as 0.05 µg/L and 0.15 µg/L, respectively, for various sesquiterpenes. ijcrt.orgijcrt.org

| Parameter | Typical Value/Condition | Reference |

|---|---|---|

| Column Type | DB-5MS capillary column | cas.cn |

| Ionization Mode | Electron Impact (EI) | researchgate.net |

| Quantifier Ions (β-caryophyllene) | m/z 91.0780, m/z 93.0939 | nih.gov |

| Detection Limit (Sesquiterpenes) | ~0.05 µg/L | ijcrt.orgijcrt.org |

| Quantification Limit (Sesquiterpenes) | ~0.15 µg/L | ijcrt.orgijcrt.org |

High-performance liquid chromatography (HPLC) is a versatile and robust technique for the separation and quantification of a wide range of compounds, including those that are not amenable to GC analysis due to low volatility or thermal instability. For β-caryophyllene hydrate and its derivatives, reversed-phase HPLC (RP-HPLC) is a commonly employed mode.

Method development for the analysis of β-caryophyllene by RP-HPLC has been extensively reported. researchgate.netijcrt.orgijcrt.orgrsdjournal.org A typical method utilizes a C18 column (e.g., Hypersil BDS RP, 250 x 4.6 mm, 5 µm) with a mobile phase consisting of a mixture of organic solvent and water. ijcrt.org One validated method for β-caryophyllene employs a mobile phase of methanol, water, and orthophosphoric acid in a ratio of 98:2:0.1 (% v/v) at a flow rate of 1 ml/min. ijcrt.org Detection is often performed using a UV detector, with the wavelength of maximum absorbance for β-caryophyllene being around 210 nm. ijcrt.orgijcrt.org Under these conditions, a retention time of approximately 4.08 minutes has been reported for β-caryophyllene. ijcrt.org

Validation of an HPLC method is crucial to ensure its reliability and accuracy. Key validation parameters include linearity, precision, accuracy, specificity, and robustness. For β-caryophyllene, linearity has been established in concentration ranges such as 25-75 μg/ml, with correlation coefficients (r²) typically exceeding 0.999. ijcrt.orgijcrt.org Precision, assessed through intraday and interday variability, and accuracy, determined by recovery studies, are also critical performance characteristics that are evaluated to meet the requirements of regulatory guidelines such as those from the International Council for Harmonisation (ICH).

| Parameter | Condition/Value | Reference |

|---|---|---|

| Column | Hypersil BDS RP C18 (250 x 4.6 mm, 5µ) | ijcrt.org |

| Mobile Phase | Methanol:Water:Orthophosphoric Acid (98:2:0.1, % v/v) | ijcrt.org |

| Flow Rate | 1.0 ml/min | ijcrt.org |

| Detection Wavelength | 210 nm | ijcrt.orgijcrt.org |

| Retention Time (β-caryophyllene) | 4.08 min | ijcrt.org |

| Linearity Range | 25-75 µg/ml | ijcrt.orgijcrt.org |

When larger quantities of a pure compound are required for further studies, such as for structural elucidation or biological activity testing, preparative chromatography is the method of choice. nih.gov This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads.

Semi-preparative HPLC has been successfully employed for the isolation of caryophyllane sesquiterpenoids from crude plant extracts. researchgate.netsemanticscholar.org The process typically involves an initial fractionation of the extract, followed by purification on a semi-preparative reversed-phase column (e.g., Luna C18). researchgate.net The separation is monitored using a detector, and fractions corresponding to the desired compound are collected. The purity of the isolated compound is then confirmed using analytical HPLC or other analytical techniques. This approach allows for the isolation of milligram to gram quantities of pure β-caryophyllene hydrate and its derivatives, which is essential for comprehensive research.

Spectroscopic and Spectrometric Characterization Methods

Once a compound has been isolated and purified, spectroscopic and spectrometric techniques are employed to elucidate its chemical structure and confirm its identity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. researchgate.net One-dimensional (1D) NMR techniques, such as ¹H NMR and ¹³C NMR, provide detailed information about the chemical environment of the hydrogen and carbon atoms in a molecule, respectively.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical shifts (which indicate their electronic environment), and the coupling patterns between adjacent protons (which reveal connectivity). For caryophyllane sesquiterpenoids, the ¹H NMR spectra can be complex due to the presence of multiple stereocenters and overlapping signals. researchgate.net

The ¹³C NMR spectrum provides information on the number of different types of carbon atoms and their chemical shifts. The chemical shifts in ¹³C NMR are highly sensitive to the local electronic and steric environment, making it a powerful tool for identifying functional groups and determining the carbon skeleton of a molecule.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often necessary to fully assign the complex NMR spectra of sesquiterpenes. These experiments provide information about the connectivity between protons (COSY), the direct correlation between protons and the carbons they are attached to (HSQC), and long-range correlations between protons and carbons (HMBC). This wealth of information allows for the unambiguous determination of the complete chemical structure of β-caryophyllene hydrate and its derivatives. researchgate.net

| Nucleus | Technique | Information Obtained | Reference |

|---|---|---|---|

| ¹H | 1D NMR | Proton chemical environment, connectivity | researchgate.net |

| ¹³C | 1D NMR | Carbon skeleton, functional groups | mdpi.com |

| ¹H-¹H | COSY | Proton-proton correlations | researchgate.net |

| ¹H-¹³C | HSQC | Direct proton-carbon correlations | researchgate.net |

| ¹H-¹³C | HMBC | Long-range proton-carbon correlations | mdpi.com |

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The principle of FTIR is based on the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each type of bond and functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique infrared spectrum.

For β-caryophyllene, the FTIR spectrum exhibits characteristic absorption bands corresponding to its functional groups. researchgate.netresearchgate.net These include C-H stretching vibrations for the alkane and alkene moieties, and the C=C stretching vibration for the exocyclic double bond. researchgate.net In the case of β-caryophyllene hydrate, the most significant additional feature in its FTIR spectrum would be a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The presence of this band would be a key indicator of the hydration of the β-caryophyllene molecule. The C-O stretching vibration would also be expected to appear in the fingerprint region of the spectrum, typically between 1000 and 1300 cm⁻¹.

| Functional Group | Expected Wavenumber Range (cm⁻¹) | Vibrational Mode | Reference |

|---|---|---|---|

| O-H (alcohol) | 3200-3600 (broad) | Stretching | researchgate.net |

| C-H (alkane) | 2850-3000 | Stretching | researchgate.net |

| C=C (alkene) | 1640-1680 | Stretching | instanano.com |

| C-O (alcohol) | 1000-1300 | Stretching | instanano.com |

| =C-H (alkene) | 880-900 | Bending (out-of-plane) | researchgate.net |

Mass Spectrometry (MS) Techniques (e.g., ESI-TOFMS) for Molecular Identification

Mass spectrometry (MS) is a powerful analytical technique for the molecular identification of β-caryophyllene hydrate, providing precise information on its mass and elemental composition. High-resolution mass spectrometry (HRMS) techniques, particularly Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOFMS), are invaluable for the unambiguous identification of this and other small molecules. und.edu

β-Caryophyllene hydrate has a molecular formula of C15H26O and a monoisotopic mass of 222.1984 u. nist.gov ESI-TOFMS can measure the mass-to-charge ratio (m/z) of the protonated molecule, [M+H]+, with high accuracy, typically within a few parts per million (ppm). This allows for the confident determination of the elemental formula. For β-caryophyllene hydrate, the expected m/z for the protonated molecule would be approximately 223.2057.

ESI is a soft ionization technique that typically generates intact molecular ions with minimal fragmentation, which is advantageous for determining the molecular weight of the analyte. und.edu The process involves creating a fine spray of a sample solution, from which solvent evaporates to produce gas-phase ions.

Further structural information can be obtained through tandem mass spectrometry (MS/MS) or by analyzing in-source collision-induced dissociation (CID) fragmentation patterns. nih.gov While specific fragmentation data for β-caryophyllene hydrate is not extensively published, the fragmentation of related sesquiterpenoids like caryophyllene (B1175711) oxide can provide insights. Common fragmentation pathways for these bicyclic structures involve ring cleavages and rearrangements. For instance, the mass spectrum of the parent compound, β-caryophyllene (C15H24), shows characteristic fragment ions at m/z values such as 93 and 133. lmaleidykla.lt Similar characteristic ions, along with losses of a water molecule (H2O) from the molecular ion, would be expected for β-caryophyllene hydrate.

The table below illustrates the key mass spectrometric data for the identification of β-caryophyllene hydrate.

| Parameter | Value | Significance |

| Molecular Formula | C15H26O | Defines the elemental composition. |

| Monoisotopic Mass | 222.1984 u | The exact mass used for high-resolution MS identification. |

| Expected [M+H]+ Ion | 223.2057 m/z | The primary ion observed in positive-mode ESI-MS for molecular weight confirmation. |

| Expected [M+Na]+ Ion | 245.1878 m/z | A common adduct ion in ESI-MS that can also be used for confirmation. |

This interactive table summarizes the key mass spectrometric identifiers for β-caryophyllene hydrate.

Ultraviolet-Visible (UV/Vis) Spectroscopy for Quantitative Analysis

Ultraviolet-Visible (UV/Vis) spectroscopy is a widely used technique for the quantitative analysis of compounds in solution. brainkart.com This method is based on the principle that molecules absorb light at specific wavelengths. The amount of light absorbed is directly proportional to the concentration of the absorbing species, a relationship described by the Beer-Lambert Law (A = εbc), where A is absorbance, ε is the molar absorptivity, b is the path length of the light, and c is the concentration. wisdomlib.org

β-Caryophyllene hydrate, like its parent compound β-caryophyllene, does not possess extensive chromophores that absorb in the visible region of the electromagnetic spectrum. Its absorbance occurs in the ultraviolet (UV) range. Studies on β-caryophyllene show a maximum absorbance (λmax) at approximately 197 nm when measured in acetonitrile (B52724). researchgate.net Due to the structural similarity, β-caryophyllene hydrate is expected to have a similar UV absorption profile, dominated by σ → σ* and n → σ* electronic transitions associated with its C-C, C-H, and C-O single bonds.

For quantitative analysis, a calibration curve is typically constructed by measuring the absorbance of several standard solutions of known concentrations at the λmax. scribd.com The absorbance of an unknown sample is then measured, and its concentration is determined by interpolation from the calibration curve. The non-destructive nature of UV/Vis spectroscopy is a significant advantage, allowing the sample to be used for further analyses. uomus.edu.iq

The following table demonstrates a hypothetical dataset for a quantitative analysis of β-caryophyllene hydrate using UV/Vis spectroscopy, based on the principles of the Beer-Lambert law.

| Concentration (µg/mL) | Absorbance at λmax (AU) |

| 1.0 | 0.112 |

| 2.5 | 0.280 |

| 5.0 | 0.560 |

| 10.0 | 1.120 |

| 20.0 | 2.240 |

This interactive table presents example data illustrating the linear relationship between concentration and absorbance for quantitative analysis.

Derivatization Strategies for Enhanced Analytical Detection and Separation

Derivatization is a chemical modification process used to convert an analyte into a product with properties that are more suitable for a specific analytical method. nih.gov For sesquiterpenoids like β-caryophyllene hydrate, derivatization is often employed to improve volatility and thermal stability for gas chromatography (GC) analysis or to introduce a chromophore for enhanced detection in high-performance liquid chromatography (HPLC). nih.govnih.gov

The hydroxyl (-OH) group in β-caryophyllene hydrate is the primary site for derivatization. nih.gov Silylation is a common and effective strategy for compounds containing hydroxyl groups. This process replaces the active hydrogen of the -OH group with a trimethylsilyl (B98337) (TMS) group, which increases the molecule's volatility and reduces its polarity, leading to better peak shape and resolution in GC analysis. nih.gov

Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS). nih.gov The reaction is typically straightforward, involving mixing the analyte with the silylating agent in a suitable solvent like pyridine (B92270) or acetonitrile and heating for a short period. youtube.com The resulting TMS-ether derivative of β-caryophyllene hydrate is significantly more volatile and less prone to thermal degradation in the GC injector and column.

This derivatization is crucial because direct GC analysis of many polar terpenoids can be challenging due to their low volatility. nih.gov The modification allows for efficient separation and sensitive detection, often coupled with mass spectrometry (GC-MS), for both qualitative and quantitative analysis.

The table below summarizes common derivatization reagents used for hydroxyl-containing compounds like β-caryophyllene hydrate.

| Derivatization Reagent | Abbreviation | Target Functional Group | Analytical Enhancement |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Hydroxyl (-OH) | Increases volatility for GC |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Hydroxyl (-OH) | Increases volatility for GC |

| Trimethylchlorosilane | TMCS | Hydroxyl (-OH) | Used as a catalyst in silylation |

This interactive table outlines key derivatization agents and their application for enhancing the analysis of compounds with hydroxyl groups.

Structure Activity Relationship Sar Studies and Molecular Interactions of Hydrated Sesquiterpenes

Computational Chemistry and Molecular Modeling Approaches

Computational methods provide powerful tools to predict and analyze the molecular interactions of complex natural products like beta-caryophyllene (B1668595) hydrate (B1144303). These in silico techniques allow for the investigation of binding affinities, structural requirements for activity, and the influence of stereochemistry on biological function.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While specific docking studies on beta-caryophyllene hydrate are not extensively documented, research on its parent compound, β-caryophyllene (BCP), provides valuable insights into potential receptor interactions that could be modulated by hydration.

In silico studies have shown that β-caryophyllene can stably bind to the active sites of various protein targets. For instance, molecular docking has been used to explore its interaction with proteins involved in inflammatory and metabolic pathways. One study investigated the binding of BCP to key proteins in the NLRP3 inflammasome and NF-κB signaling pathways, which are critical in gouty arthritis. nih.gov The docking results indicated that β-caryophyllene could bind effectively to the active sites of NLRP3, Caspase-1, TLR4, MyD88, and p65. nih.gov Another molecular docking analysis explored BCP's interaction with downstream insulin (B600854) signaling molecules, including IRS-1, cSrc, and Akt, revealing its potential for managing type-2 diabetes. nih.govresearchgate.net

The hydration of β-caryophyllene to form caryophyllene (B1175711) alcohol introduces a hydroxyl group, which can act as a hydrogen bond donor and acceptor. This functional change would significantly alter the binding profile observed for the parent compound. The hydroxyl group could form new, stabilizing hydrogen bonds with amino acid residues in a receptor's active site, potentially increasing binding affinity and altering the molecule's biological activity.

| Target Protein | Associated Pathway/Condition | Binding Energy (kcal/mol) |

|---|---|---|

| NLRP3 | Inflammation (Gout) | -9.13 |

| Caspase-1 | Inflammation (Gout) | -6.87 |

| TLR4 | Inflammation (Gout) | -7.64 |

| MyD88 | Inflammation (Gout) | -7.25 |

| p65 (NF-κB) | Inflammation (Gout) | -7.14 |

| IRS-1 | Insulin Signaling (Diabetes) | -9.1 |

| cSrc | Insulin Signaling (Diabetes) | -8.2 |

| Akt | Insulin Signaling (Diabetes) | -6.9 |

Data derived from studies on β-caryophyllene, the parent compound of β-caryophyllene hydrate. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are invaluable for predicting the activity of new compounds and for understanding the molecular properties that govern their function.

A QSAR study on a series of 18 sesquiterpenes, including sesquiterpene alcohols, was conducted to evaluate the molecular determinants of their sedative activities. thieme-connect.comnih.gov The resulting multiple regression model demonstrated a strong predictive capacity, with a correlation coefficient (r²) of 0.82. thieme-connect.comnih.gov The study identified two key molecular descriptors that were statistically significant in predicting sedative activity:

Molar Refractivity (MR): A measure of the total polarizability of a molecule.

Number of Hydrogen Bond Acceptors (HBA): The count of atoms in the molecule capable of accepting a hydrogen bond.

The transformation of β-caryophyllene into beta-caryophyllene hydrate involves the addition of a hydroxyl (-OH) group. This chemical modification directly impacts the key descriptors identified in the QSAR model. The presence of the oxygen atom in the hydroxyl group increases the number of hydrogen bond acceptors. This alteration would be expected to influence the compound's predicted biological activity based on the established QSAR model for sesquiterpenes. thieme-connect.comnih.gov Such models can help accelerate the drug development process by allowing for the virtual screening and prediction of the activities of other hydrated sesquiterpenes. thieme-connect.comnih.gov

The three-dimensional shape (conformation) and stereochemistry of a molecule are critical determinants of its ability to interact with specific biological targets. The hydration of β-caryophyllene introduces significant conformational and stereochemical changes that fundamentally influence its reactivity and biological profile.

β-caryophyllene is a bicyclic sesquiterpene characterized by a flexible structure containing an exocyclic double bond. The conformation of this double bond has been suggested as vital for its binding to certain receptors, such as the cannabinoid receptor 2 (CB2R). nih.gov The direct hydration of β-caryophyllene, often catalyzed by cation exchange resins, proceeds through the formation of a tertiary carbocation intermediate, leading to the formation of β-caryophyllene alcohol. acs.org

This reaction eliminates the exocyclic double bond and creates new stereocenters, resulting in a more rigid tricyclic ether structure. This increased rigidity significantly reduces the molecule's conformational flexibility. The precise spatial arrangement of the newly introduced hydroxyl group and the altered ring structure will dictate how the molecule fits into a receptor's binding pocket. A change in stereochemistry can dramatically affect ligand-receptor interactions, potentially switching a molecule from an agonist to an antagonist or altering its binding affinity and specificity. Therefore, the stereochemical outcome of the hydration reaction is a critical factor influencing the biological activity of the resulting beta-caryophyllene hydrate.

In Vitro Mechanistic Investigations on Hydrated Sesquiterpenoids

In vitro studies using cell-based assays and isolated enzymes are essential for elucidating the specific mechanisms of action of bioactive compounds. These investigations provide direct evidence of how a molecule modulates biological pathways at the cellular and molecular levels.

Enzyme inhibition is a common mechanism through which natural products exert their pharmacological effects. Studies on β-caryophyllene and its structurally related oxide provide a framework for understanding the potential enzyme-modulating activities of beta-caryophyllene hydrate.

In vitro investigations using rat and human liver microsomes have demonstrated that β-caryophyllene and β-caryophyllene oxide can significantly inhibit the activity of cytochrome P450 3A (CYP3A) enzymes. nih.govresearchgate.net These enzymes are crucial for the metabolism of a vast number of therapeutic drugs. The studies found that β-caryophyllene oxide was a more potent inhibitor than β-caryophyllene and that the inhibition was non-competitive. nih.gov In contrast, neither compound significantly affected the activities of carbonyl-reducing or conjugation enzymes. nih.gov

Furthermore, β-caryophyllene has been identified as an inhibitor of monoacylglycerol lipase (B570770) (MAGL), the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.gov An in vitro assessment of MAGL activity showed that β-caryophyllene inhibited the enzyme with an IC50 value of 15.8 µM. nih.gov This inhibition leads to increased levels of 2-AG, which in turn activates cannabinoid receptors.

The introduction of a hydroxyl group in beta-caryophyllene hydrate would likely alter these enzyme-inhibitory profiles. The increased polarity and hydrogen-bonding potential could either enhance or diminish its interaction with enzyme active sites, leading to a different potency and selectivity of enzyme modulation.

| Compound | Enzyme Target | System/Assay | Key Finding |

|---|---|---|---|

| β-Caryophyllene | Cytochrome P450 3A (CYP3A) | Rat and Human Liver Microsomes | Significant inhibition observed. nih.gov |

| β-Caryophyllene Oxide | Cytochrome P450 3A (CYP3A) | Rat and Human Liver Microsomes | Strong, non-competitive inhibition; more potent than β-caryophyllene. nih.gov |

| β-Caryophyllene | Monoacylglycerol Lipase (MAGL) | Enzyme Activity Assay | IC50 of 15.8 µM. nih.gov |

| β-Caryophyllene | NLRP3 Inflammasome | Cell-based assays | Inhibited expression of NLRP3 and Caspase-1. nih.gov |

| β-Caryophyllene | Peroxisome Proliferator-Activated Receptor γ (PPAR-γ) | Human Chondrocyte Cultures | Restored PPAR-γ expression. nih.gov |

Environmental and Atmospheric Chemistry of β Caryophyllene Hydrate Formation

Atmospheric Oxidation and Degradation Pathways of Sesquiterpenes

Sesquiterpenes (C15H24) are a class of biogenic volatile organic compounds (BVOCs) emitted into the atmosphere from vegetation, such as coniferous and deciduous trees. copernicus.orgresearchgate.net Among the most significant and reactive sesquiterpenes is β-caryophyllene, which is characterized by the presence of two double bonds, one endocyclic and one exocyclic. copernicus.org This structural feature makes it highly susceptible to oxidation by key atmospheric oxidants, including ozone (O3), hydroxyl radicals (OH), and nitrate (B79036) radicals (NO3). copernicus.org

The atmospheric lifetime of β-caryophyllene is remarkably short due to its high reactivity. For instance, with a typical atmospheric ozone concentration of 40 ppb, its lifetime is approximately 1.5 minutes. d-nb.info When reacting with hydroxyl radicals, its lifetime is about 40 minutes. d-nb.info This rapid degradation initiates a cascade of chemical reactions that contribute significantly to atmospheric chemistry.

The oxidation of β-caryophyllene leads to the formation of a variety of first and second-generation products. These products are generally less volatile and more oxidized than the parent compound. Key identified oxidation products include β-caryophyllonic acid, β-caryophyllinic acid, β-caryophyllon aldehyde, and β-nocaryophyllon aldehyde. d-nb.info The formation of these products is a critical step in the transformation of gaseous β-caryophyllene into particulate matter.

The specific degradation pathway and the resulting products are influenced by the dominant oxidant and other atmospheric conditions like the concentration of nitrogen oxides (NOx). For example, the atomic O:C ratio of fresh secondary organic aerosol (SOA) from β-caryophyllene oxidation varies from 0.24 to 0.34, with a consistent H:C ratio of about 1.5 across different oxidation systems. copernicus.orgresearchgate.net

Table 1: Key Oxidation Products of β-Caryophyllene

| Compound Name | Chemical Formula | Formation Pathway |

|---|---|---|

| β-Caryophyllonic acid | C15H24O3 | Ozonolysis, OH oxidation |

| β-Caryophyllinic acid | C14H22O4 | Ozonolysis |

| β-Caryophyllon aldehyde | C15H24O | Ozonolysis, OH oxidation |

Mechanisms of Secondary Organic Aerosol (SOA) Formation Involving Hydration Reactions

The oxidation products of β-caryophyllene have lower vapor pressures than the original sesquiterpene, which facilitates their partitioning from the gas phase to the particle phase, leading to the formation of Secondary Organic Aerosols (SOA). The SOA yield from β-caryophyllene oxidation is significant, with ozonolysis resulting in a mass yield of 27% under specific laboratory conditions. d-nb.infocopernicus.org

Hydration reactions play a crucial role in the formation and properties of SOA. Certain oxidation products, particularly those containing aldehyde functional groups, can react with water in the atmosphere to form hydrated compounds, also known as geminal diols. acs.orgnih.gov For instance, β-caryophyllene aldehyde and β-nocaryophyllone aldehyde, both products of β-caryophyllene oxidation, can undergo hydration. acs.orgnih.gov

The mechanism for this hydration involves the nucleophilic addition of water to the carbonyl carbon of the aldehyde. This reaction is reversible and exists in equilibrium. Studies have shown that for some terpene-derived aldehydes, the equilibrium mixture in an aqueous environment can contain a significant proportion of the hydrated form. acs.orgnih.govresearchgate.net For example, in aqueous solutions, some aldehyde oxidation products rapidly reach an equilibrium with their hydrated forms, with mixtures containing approximately equal parts of the aldehyde and hydrate (B1144303). acs.orgnih.gov

The presence of acidic conditions in aerosols can enhance SOA formation from β-caryophyllene. caltech.edu Increased acidity can facilitate various particle-phase reactions, including hydration. caltech.edu While strong acid catalysis is not typical in the atmospheric environment, intramolecular acid catalysis by a carboxylic acid group within the same molecule can promote hydration. oup.com

The formation of hydrated products can alter the physicochemical properties of the aerosol particles, such as their solubility and ability to act as cloud condensation nuclei (CCN). acs.orgnih.gov The hydrate form of an aldehyde is generally more water-soluble and less surface-active than its unhydrated counterpart. acs.orgnih.gov

Table 2: SOA Yields from β-Caryophyllene Oxidation

| Oxidant System | SOA Mass Yield (at 10 µg m⁻³ organic aerosol) | Reference |

|---|---|---|

| Ozonolysis | 27% | d-nb.infocopernicus.org |

| OH radical (low NOx) | 20% | d-nb.infocopernicus.org |

Analytical Research for Hydrated Sesquiterpene Products in Environmental Samples

The detection and quantification of specific hydrated sesquiterpene products like β-caryophyllene hydrate in environmental samples present analytical challenges due to their reactivity and potential for artifacts during analysis. acs.org Despite these difficulties, researchers have successfully identified and, in some cases, quantified oxidation products of β-caryophyllene in ambient aerosol samples, providing evidence for their atmospheric relevance.

Advanced analytical techniques are employed for this purpose, most notably mass spectrometry coupled with chromatographic separation methods such as liquid chromatography (LC) or gas chromatography (GC). For instance, ultra-performance liquid chromatography/electrospray ionization-time-of-flight mass spectrometry (UPLC/ESI-TOFMS) has been used to investigate the chemical composition of SOA from β-caryophyllene. caltech.edu

Studies have identified several oxidation products of β-caryophyllene in ambient aerosols. For example, β-nocaryophyllone aldehyde has been positively identified and quantified in aerosol samples collected in a boreal forest in Finland, with concentrations around 17.4 ± 1.0 ng m⁻³. nih.gov Other products, such as β-nocaryophyllon aldehyde, β-hydroxynocaryophyllon aldehyde, and β-dihydroxynocaryophyllon aldehyde, have been detected in both urban and rural air samples in the southeastern United States. caltech.edu

While the direct detection of β-caryophyllene hydrate in ambient aerosols is not explicitly detailed in the provided search results, the identification of its precursor aldehydes is a strong indicator of its potential presence. acs.orgnih.gov Laboratory studies have confirmed the formation of hydrates from these aldehydes in aqueous environments, simulating atmospheric aerosol water content. acs.orgnih.govresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy has been a key tool in these lab-based studies to observe the equilibrium between the aldehyde and its hydrate form. acs.orgnih.govresearchgate.net The sparing solubility of some of these compounds, however, can make quantification difficult. researchgate.net

The presence of these hydrated species is inferred from the detection of their aldehyde precursors and the understanding of their chemical behavior in aqueous media, which is relevant to the conditions within atmospheric aerosols.

Table 3: List of Compound Names

| Compound Name |

|---|

| β-Caryophyllene |

| β-Caryophyllene hydrate |

| Ozone |

| Hydroxyl radical |

| Nitrate radical |

| Nitrogen oxides |

| β-Caryophyllonic acid |

| β-Caryophyllinic acid |

| β-Caryophyllon aldehyde |

| β-Nocaryophyllon aldehyde |

| β-Hydroxynocaryophyllon aldehyde |

| β-Dihydroxynocaryophyllon aldehyde |

| Geminal diol |

| Formaldehyde |

| Acetaldehyde |

| Acetone |

| Acetic acid |

| Isoprene |

| α-Pinene |

| β-Pinene |

| Elemol |

| Trans-sesquisabinene hydrate |

| β-Eudesmol |

| 10-epi-γ-eudesmol |

| Valencene |

| 5-epi-aristolochene |

| Valerenic acid |

| Glyoxal |

| Pinonaldehyde |

| β-Nocaryophyllonic acid |

| cis-Pinonic acid |

| Pinic acid |

| α-Phellandrene |

Future Research Directions and Advanced Methodological Applications for β Caryophyllene Hydrate

Integration of Chemo-Enzymatic Synthesis for Specific Isomers

The chemical hydration of β-caryophyllene, typically acid-catalyzed, often results in a mixture of products, including various isomers and rearranged compounds. researchgate.net Achieving high stereoselectivity to yield specific isomers of β-caryophyllene hydrate (B1144303) remains a significant challenge for conventional chemical synthesis. The integration of enzymatic processes with chemical methods—chemo-enzymatic synthesis—offers a promising solution.

Enzymes, particularly hydrolases and lipases, can function in non-aqueous environments and catalyze reactions with high regio- and enantioselectivity. This approach can be leveraged to selectively hydrate the double bonds of the β-caryophyllene scaffold or to resolve racemic mixtures of hydrated isomers. For instance, a potential pathway could involve an initial chemical hydration to produce a mixture of β-caryophyllene hydrate isomers, followed by an enzymatic resolution step. In this second step, a lipase (B570770) could be used to selectively acylate one enantiomer, allowing for the easy separation of the esterified and unreacted isomers.

Biomimetic-inspired synthesis, which mimics natural biosynthetic pathways, is another powerful strategy. mdpi.com The synthesis of certain meroterpenoids (natural products derived from both terpenoid and polyketide pathways) has successfully utilized chemo-enzymatic steps. mdpi.comnih.gov Applying this paradigm to β-caryophyllene could involve using enzymes to facilitate the key cyclization and hydration steps, guiding the reaction towards a desired stereochemical outcome that is difficult to achieve through traditional organic synthesis alone.

Table 1: Comparison of Synthesis Approaches for β-Caryophyllene Hydrate

| Method | Description | Advantages | Challenges |

|---|---|---|---|

| Acid-Catalyzed Hydration | Uses a strong acid (e.g., sulfuric acid) to catalyze the addition of water across the endocyclic double bond of β-caryophyllene. researchgate.net | Simple, cost-effective, and suitable for large-scale production. acs.org | Low selectivity, leading to a mixture of isomers and rearrangement byproducts; requires extensive purification. researchgate.netbiointerfaceresearch.com |

| Chemo-Enzymatic Synthesis | Combines a chemical step (e.g., initial hydration) with a highly selective enzymatic step (e.g., kinetic resolution). | High stereoselectivity, yielding specific isomers; milder reaction conditions. | Enzyme stability and cost; optimization of multi-step processes can be complex. |

| Biomimetic Synthesis | Employs reaction cascades inspired by natural biosynthetic pathways, potentially using enzymes or enzyme-mimicking catalysts to achieve complex transformations. mdpi.com | Can generate complex and specific molecular architectures in a few steps; high potential for enantioselectivity. nih.gov | Identifying the correct biosynthetic pathways and finding suitable catalysts (enzymatic or chemical) can be difficult. |

Application of Advanced Spectroscopic Techniques for Isomer and Conformational Characterization

The precise characterization of β-caryophyllene hydrate isomers is critical for understanding their structure-activity relationships. While standard techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are used to confirm molecular weight and purity, advanced spectroscopic methods are required for unambiguous structural and conformational elucidation. researchgate.netbiointerfaceresearch.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C NMR) and two-dimensional NMR (e.g., COSY, HSQC, HMBC, and NOESY/ROESY) are indispensable. researchgate.netacs.org ¹H and ¹³C NMR spectra confirm the basic carbon skeleton and the presence of the hydroxyl group. acs.org 2D NMR techniques are crucial for establishing the connectivity between atoms and determining the relative stereochemistry of the molecule. For example, ROESY (Rotating-frame Overhauser Effect Spectroscopy) can reveal through-space correlations between protons, which is vital for distinguishing between different isomers and understanding the preferred conformation of the flexible nine-membered ring. acs.org

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify key functional groups. In β-caryophyllene hydrate, the most significant signal is the broad absorption band corresponding to the O-H stretching of the hydroxyl group. acs.orgmdpi.com The position and shape of this band can provide information about hydrogen bonding, which in turn relates to the compound's conformation and aggregation state. mdpi.com Analysis of the carbonyl group region in derivatives can also reveal details about the hydration state and molecular interactions. mdpi.com

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD): For chiral molecules like the specific isomers of β-caryophyllene hydrate, chiroptical techniques such as VCD and ECD are powerful tools. These methods provide information about the absolute configuration of a stereocenter, which is often impossible to determine from NMR alone. By comparing experimental VCD or ECD spectra with those predicted by quantum chemical calculations, the absolute stereochemistry of a specific isomer can be confidently assigned.

| ROESY | Cross-peaks indicating through-space proximity of protons. acs.org | Determines the relative stereochemistry and preferred 3D conformation of the molecule. |

Computational Design and Prediction of Novel Hydrated Sesquiterpenoid Structures

Computational chemistry provides a powerful toolkit for accelerating the discovery and development of novel compounds based on the β-caryophyllene hydrate scaffold. These in silico methods allow researchers to model reaction pathways, predict structures, and evaluate properties before committing to laboratory synthesis.

Modeling Hydration Reactions: Quantum mechanics (QM) calculations can be used to model the acid-catalyzed hydration of β-caryophyllene. By calculating the energies of transition states and intermediates for different reaction pathways, researchers can predict the most likely products and understand the factors controlling stereoselectivity. This knowledge can then be used to devise strategies to favor the formation of a desired isomer.

Conformational Analysis: The nine-membered ring of the caryophyllane skeleton is conformationally flexible. Molecular mechanics (MM) and molecular dynamics (MD) simulations can be used to explore the conformational landscape of different β-caryophyllene hydrate isomers. nih.gov These simulations identify low-energy, stable conformations, which is crucial for understanding how these molecules interact with biological targets. MD simulations can also explore the dynamics of water molecules around the sesquiterpenoid structure, providing insight into its hydration and solubility. nih.gov

Designing Novel Structures: The true predictive power of computational chemistry lies in the design of novel structures. By starting with the β-caryophyllene hydrate framework, researchers can computationally introduce new functional groups or alter the carbon skeleton. QM and MM methods can then be used to assess the stability and predict the properties (e.g., receptor binding affinity, lipophilicity) of these hypothetical molecules. This de novo design approach, guided by computational predictions, can rationally guide synthetic efforts toward novel hydrated sesquiterpenoids with potentially enhanced or entirely new functionalities. The use of genetic algorithms coupled with simulations can systematically explore vast chemical spaces to discover structures optimized for a specific function. nih.gov

Q & A

Q. What analytical methods are recommended for identifying and quantifying beta-caryophyllene hydrate in plant extracts?

- Gas chromatography-mass spectrometry (GC-MS) is the gold standard for terpene analysis, including beta-caryophyllene hydrate. Ensure calibration with certified reference standards (e.g., CAS 87-44-5 for beta-caryophyllene) to confirm retention times and spectral matches. For quantification, use internal standards like carvacrol or borneol to account for matrix effects .

- Methodological Note : Optimize distillation time during extraction, as prolonged heating (>80 minutes) reduces beta-caryophyllene hydrate yields due to thermal degradation. Data from oregano essential oil distillation shows peak concentrations at 2.5–5 minutes (2.07–2.20%) .

Q. What safety precautions are critical when handling beta-caryophyllene hydrate in laboratory settings?

- Beta-caryophyllene hydrate is classified as a skin sensitizer (Skin Sens. 1B under GHS). Always use nitrile gloves, fume hoods, and closed systems to minimize inhalation of vapors. In case of skin contact, wash immediately with soap and water, and consult medical advice if irritation persists .

- Experimental Design Tip : Store samples in airtight, light-resistant containers at ≤4°C to prevent oxidation and volatility losses .

Q. How can researchers distinguish beta-caryophyllene hydrate from its isomer cis-sabinene hydrate in mixed terpene samples?

- Use chiral chromatography columns (e.g., Cyclosil-B) coupled with GC-MS to resolve structural isomers. Beta-caryophyllene hydrate’s bicyclic sesquiterpene structure (15 carbons) differs from cis-sabinene hydrate’s monoterpene backbone (10 carbons). Retention indices and fragmentation patterns (e.g., m/z 204 for beta-caryophyllene) provide additional differentiation .

Advanced Research Questions

Q. What experimental approaches resolve contradictions in beta-caryophyllene hydrate’s anti-inflammatory efficacy across in vitro vs. in vivo models?

- Discrepancies often arise from bioavailability differences. Use lipid-based delivery systems (e.g., nanoemulsions) to enhance solubility in in vivo studies. For in vitro models, confirm CB2 receptor expression in cell lines (e.g., RAW 264.7 macrophages) and pair assays with CB2 antagonists (e.g., AM630) to validate mechanism-specific effects .

- Data Analysis : Meta-analysis of dose-response curves shows EC₅₀ values for CB2 activation range from 50–200 µM, depending on cell type .

Q. How does beta-caryophyllene hydrate interact with the endocannabinoid system, and what methodological controls are essential for receptor-binding studies?

- Beta-caryophyllene hydrate selectively activates CB2 receptors, not CB1, avoiding psychoactive effects. Use radioligand displacement assays (e.g., [³H]-CP-55,940) with HEK-293 cells transfected with human CB2 receptors. Include controls for non-specific binding (e.g., excess cold ligand) and confirm receptor specificity with siRNA knockdown .

- Key Finding : Molecular docking studies reveal hydrogen bonding between beta-caryophyllene hydrate and CB2’s Ser285 and Tyr308 residues, critical for receptor activation .

Q. What explains the variability in beta-caryophyllene hydrate’s antioxidant activity reported in different plant sources?

- Synergistic or antagonistic effects from co-occurring compounds (e.g., carvacrol, thymol) modulate activity. For example, oregano extracts with high carvacrol content (≥80%) show reduced antioxidant capacity due to competitive radical scavenging. Isolate beta-caryophyllene hydrate via preparative HPLC for pure compound assays .

- Table: Antioxidant Activity by Source

| Source | Beta-Caryophyllene Hydrate (%) | DPPH IC₅₀ (µg/mL) |

|---|---|---|

| Oregano | 0.77–2.20 | 120–180 |

| Clove | 5.8–7.1 | 45–60 |

| Black Pepper | 3.2–4.5 | 75–95 |

| Data compiled from distillation and DPPH assays |

Q. How does beta-caryophyllene hydrate’s ozonolysis mechanism inform its environmental fate and secondary organic aerosol (SOA) formation?

- Theoretical DFT studies show ozone addition to the endocyclic double bond forms stabilized Criegee intermediates (74%) and secondary ozonides (9%), which contribute to SOA. Use flow-tube reactors with NOx-free conditions to simulate atmospheric degradation pathways. Monitor products via FTIR and aerosol mass spectrometry .

- Key Insight : Secondary ozonides dominate under low-temperature, high-humidity conditions, increasing SOA yields by 15–20% .

Methodological Best Practices

- Reproducibility : Adhere to FAIR data principles by depositing raw GC-MS spectra and docking simulations in open repositories (e.g., Zenodo) with metadata compliant with ISO/IEC 11179 standards .

- Ethical Reporting : Disclose conflicts of interest (e.g., funding from essential oil companies) and validate in vivo neuroprotection claims with blinded, placebo-controlled trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.